molecular formula C18H24N2O5 B2549069 4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid CAS No. 1233953-17-7

4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid

Cat. No. B2549069
CAS RN: 1233953-17-7
M. Wt: 348.399
InChI Key: AKZYSGKFJKEGCW-UHFFFAOYSA-N
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Description

“4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Molecular Structure Analysis

The molecular formula of this compound is C17H23NO4 . It has an average mass of 305.369 Da and a monoisotopic mass of 305.162720 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 448.0±45.0 °C at 760 mmHg, and a flash point of 224.7±28.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

PROTAC Development

PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The 4-aryl piperidine structure of this compound makes it a suitable semi-flexible linker in the development of PROTACs .

Drug-Like Properties Optimization

The incorporation of rigidity into the linker region of bifunctional protein degraders, like PROTACs, may impact the 3D orientation of the degrader and thus ternary complex formation . This can help optimize the drug-like properties of these compounds .

Targeted Protein Degradation

This compound can be used in the development of drugs for targeted protein degradation . This is a therapeutic strategy that involves the selective degradation of disease-causing proteins .

Chemical Conjugates

Similar to its use in PROTACs, this compound can also be used as a rigid linker in the development of chemical conjugates . These are compounds where two or more molecules are linked together to enhance their therapeutic effectiveness .

Ternary Complex Formation

The rigidity of this compound can impact the 3D orientation of the degrader, affecting the formation of the ternary complex, which is crucial in the mechanism of action of PROTACs .

Development of Bifunctional Protein Degraders

This compound can be used in the development of bifunctional protein degraders . These are compounds that have two functional groups, allowing them to interact with both the target protein and the E3 ubiquitin ligase .

Mechanism of Action

As a component in PROTACs, this compound likely contributes to the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule . This leads to the ubiquitination and subsequent degradation of the target protein .

Safety and Hazards

This compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has the signal word “Warning” and the following precautionary statements: P261, P264, P273, P280, P302 + P352, P305 + P351 + P338 .

properties

IUPAC Name

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-10-8-14(9-11-20)19-15(21)12-4-6-13(7-5-12)16(22)23/h4-7,14H,8-11H2,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZYSGKFJKEGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid

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